tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate
Description
Properties
Molecular Formula |
C18H36N2O2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-2-piperidin-2-ylheptyl)carbamate |
InChI |
InChI=1S/C18H36N2O2/c1-6-9-14(2)12-15(16-10-7-8-11-19-16)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21) |
InChI Key |
UUPQLIXFBUTCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CNC(=O)OC(C)(C)C)C1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Direct Carbamate Formation via Nucleophilic Substitution
Overview:
This method involves the reaction of a suitable amine precursor with a carbamoyl donor, typically di-tert-butyl dicarbonate (Boc anhydride) , in the presence of a base to form the carbamate linkage.
Reaction Scheme:
$$
\text{Amine} + \text{Boc}_2\text{O} \rightarrow \text{Carbamate}
$$
- The starting amine, 4-methyl-2-(piperidin-2-yl)hexylamine , is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
- A base such as triethylamine or sodium bicarbonate is added to neutralize the generated acid.
- Boc anhydride is added dropwise under stirring at low temperature (0–5°C) to control exothermicity.
- The mixture is then stirred at room temperature for several hours to ensure complete conversion.
- The product is purified via column chromatography or recrystallization.
- High selectivity.
- Mild reaction conditions.
- Suitable for scale-up.
Amine Alkylation Followed by Carbamate Protection
Overview:
This approach involves the alkylation of a piperidine derivative with a suitable halogenated or activated alkyl chain, such as heptyl halides , followed by carbamate protection.
Reaction Scheme:
$$
\text{Piperidine derivative} + \text{alkyl halide} \rightarrow \text{alkylated piperidine} \xrightarrow{\text{Boc}_2\text{O}} \text{Carbamate}
$$
- The piperidine derivative is reacted with an alkyl halide (e.g., 7-bromoheptane) in the presence of a base like potassium carbonate in acetonitrile or DMF.
- After alkylation, the free amine is protected with Boc anhydride under basic conditions.
- The reaction mixture is heated under reflux, then purified.
- Allows for precise chain length control.
- Compatible with various functional groups.
Use of Protecting Groups and Sequential Functionalization
Overview:
A more complex but versatile route involves initial protection of the amine, followed by selective functionalization of the hexyl chain, and subsequent deprotection and carbamate formation.
- Protect the piperidine nitrogen with a Boc group.
- Functionalize the hexyl chain via halogenation or other substitution methods.
- Deprotect the amine if necessary.
- React with Boc anhydride to install the carbamate.
- High regioselectivity.
- Suitable for synthesizing derivatives with varied substituents.
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors are employed to improve safety, yield, and purity. The key parameters include:
- Reaction temperature: Typically 0–25°C during Boc protection.
- Solvent choice: Tetrahydrofuran (THF), dichloromethane, or ethyl acetate.
- Base: Triethylamine or sodium bicarbonate.
- Reaction time: 2–6 hours depending on scale and conditions.
Automation and process optimization are critical, with in-line purification techniques such as crystallization or extraction used to streamline manufacturing.
Data Summary Table: Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of new biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Backbone Complexity : The target compound’s heptyl chain distinguishes it from bicyclic or fused-ring analogs (e.g., azabicycloheptane derivatives in ), which offer conformational rigidity for precise receptor interactions.
Functional Group Impact : The acetylated piperidine in enhances solubility compared to the methyl-heptyl chain in the target compound, which likely increases lipophilicity.
Stereochemical Considerations : Compounds like tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate highlight the importance of stereochemistry in biological activity, a factor that may apply to the target compound’s piperidin-2-yl group.
Pharmacological and Industrial Relevance
- Pharmaceutical Applications : Piperidine-containing carbamates are prevalent in kinase inhibitors, antipsychotics, and analgesics. The heptyl chain in the target compound could enhance blood-brain barrier penetration, making it relevant for CNS drug development.
- Agrochemical Uses : Similar carbamates are employed in herbicide and pesticide synthesis, leveraging their stability and selective reactivity .
Biological Activity
Tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Chemical Formula : C11H22N2O2
- Molecular Weight : 214.30 g/mol
- CAS Number : 135632-53-0
- Structural Characteristics : The compound features a tert-butyl group, a carbamate moiety, and a piperidine ring which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). It has shown effective bactericidal action at low concentrations (0.78-3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .
- Notably, it lacks efficacy against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
-
Neuroprotective Effects :
- In vitro studies indicate that the compound can protect astrocytes from amyloid beta (Aβ)-induced cytotoxicity, which is relevant for Alzheimer's disease research. It reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in mitigating neuroinflammation .
- Furthermore, it acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease, thus preventing Aβ aggregation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial effects of the compound on various strains of bacteria. Results indicated:
- Efficacy against MRSA : The compound demonstrated significant bactericidal activity at concentrations as low as 0.78 μg/mL.
- Resistance Profiles : It was effective against biofilm-forming strains, which are typically more resistant to treatment .
Study 2: Neuroprotective Properties
In another investigation focusing on neuroprotection:
- Cell Viability Assays : The compound increased astrocyte viability in the presence of Aβ 1-42 peptide compared to untreated controls.
- Mechanistic Insights : It inhibited both β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), highlighting its potential as a multi-target therapeutic agent for Alzheimer's disease .
Data Summary
| Biological Activity | Observed Effects | Concentration Range |
|---|---|---|
| Antibacterial | Effective against MRSA and VREfm | 0.78 - 3.125 μg/mL |
| Neuroprotection | Increased astrocyte viability | 100 μM |
| Enzyme Inhibition | β-secretase (IC50 = 15.4 nM) | - |
| Acetylcholinesterase (Ki = 0.17 μM) | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
